rac-Monepantel Sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" often involves multicomponent reactions, allowing for the creation of complex molecules from simpler precursors. For instance, the synthesis of related indole derivatives involves reactions such as benzylation, reduction, bromination, and specific indole syntheses like the Bischler-Möhla synthesis, which are suitable for industrial preparation due to their low cost, mild conditions, less side reactions, and high yield (Zuo, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and properties. For example, the crystal structure analysis of 4-Halo-5-hydroxyfuran-2(5H)-ones provides insight into the compound's geometry and electronic structure, aiding in the understanding of its reactivity (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

Chemical reactions involving "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" and its analogs can be quite diverse, ranging from halolactonization-hydroxylation reactions to more complex cascade reactions that form functionalized derivatives. These reactions are not only important for synthesizing new molecules but also for modifying the compound's properties for specific applications. For example, the phosphine-catalyzed annulation of o-hydroxyphenyl ketones with allylic carbonates to synthesize dihydrobenzofurans and indolines showcases the versatility in forming complex structures from simpler precursors (Qin, Liu, Wang, & He, 2016).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Monepantel is an approved veterinary anthelmintic with a strong safety profile. Preclinical evidence suggests novel mTOR pathway-associated anticancer activity. An open-label Phase I trial assessed tolerability, pharmacokinetics, pharmacodynamics and PET-CT imaging following oral Zolvix ® monepantel administration to adults with treatment refractory, progressing and unresectable solid tumors .

Methods of Application or Experimental Procedures

Subjects were scheduled to daily home-based monepantel administration for 28 days in a 3\u2009+\u20093 dose escalation study (5.0, 25.0 and 62.5 mg/kg bw) .

Results or Outcomes

Of 41 reported drug-related AEs, 68% were Grade 1 and 24% were Grade 2; 35 AEs related to gastrointestinal effects including very poor palatability. DLT and MTD could not be determined due to early termination. Myelosuppression was not observed at the lowest level tested. Three of four Cohort 1 subjects had reduced mTOR pathway marker p-RPS6KB1 levels in PBMCs and achieved RECISTv1.1 SD by CT; one had progressive bony metastases by FDG-PET. One subject recorded PD on day 28, correlating with no detectable plasma monepantel from day 7. Monepantel sulfone dominated monepantel in pharmacokinetics .

2. Organic Chemistry

Summary of the Application

Sulfones, including rac-Monepantel Sulfone, play a fundamental role in Organic Chemistry. They are present in target molecules of importance in Medicinal Chemistry and Materials Science. They are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .

3. Parasitology

Summary of the Application

Monepantel is a key anthelmintic drug used in the treatment of nematodes. It is particularly effective against strains of nematodes that are resistant to other drugs such as benzimidazoles, levamisole, macrocyclic lactones, and closantel .

Methods of Application or Experimental Procedures

After oral administration, Monepantel is quickly absorbed into the bloodstream and quickly metabolized to Monepantel sulfone .

Results or Outcomes

Monepantel sulfone, the metabolite of Monepantel, has a similar efficacy as the parent molecule in treating nematode infections .

Safety And Hazards

“rac-Monepantel Sulfone” is not classified as a hazardous substance according to Regulation (EC) No. 1272/20082. In case of skin contact, it is advised to wash immediately with plenty of water. If skin irritation persists, medical attention should be sought2. It is also advised to avoid dust formation and breathing dust2.

Zukünftige Richtungen

A preliminary assessment of oral monepantel’s tolerability and pharmacokinetics in individuals with treatment-refractory solid tumors has been conducted3. The study provides preliminary evidence of anticancer activity3. However, gastrointestinal adverse effects including very poor palatability are concerning and suggested to be resolved by future drug product reformulation3.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Eigenschaften

CAS-Nummer |

851976-52-8 |

|---|---|

Produktname |

rac-Monepantel Sulfone |

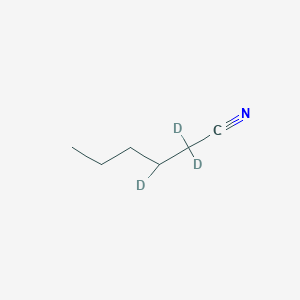

Molekularformel |

C₂₀H₁₃F₆N₃O₄S |

Molekulargewicht |

505.39 |

Synonyme |

N-(2-Cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)-4-((trifluoromethyl)sulfonyl)benzamide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)

![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)